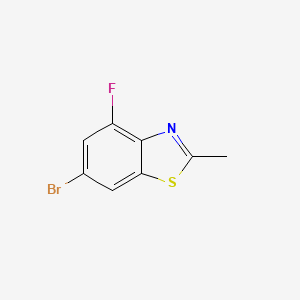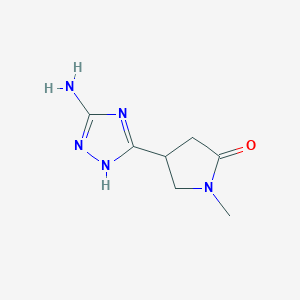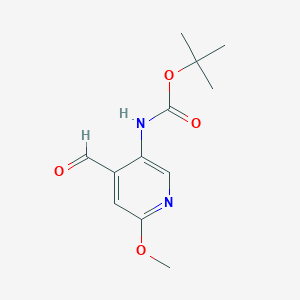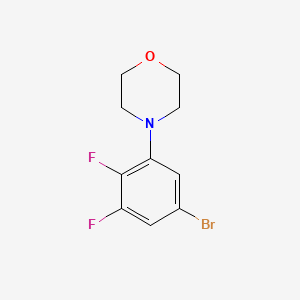![molecular formula C9H14N2O3 B1443422 1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1248246-94-7](/img/structure/B1443422.png)
1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound is a pyrazole derivative. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include factors like molecular weight, boiling point, melting point, and solubility. These properties can often be predicted based on the structure of the compound .Scientific Research Applications
Synthesis and Biological Applications
1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid falls under the category of pyrazole carboxylic acid derivatives, recognized for their significance in heterocyclic compound synthesis due to their diverse biological activities. These compounds exhibit a wide range of biological actions, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis methods and biological applications of pyrazole carboxylic acid derivatives are extensively reviewed, highlighting their critical role as scaffold structures in medicinal chemistry and their potential guide for future research in this domain (Cetin, 2020).
Heterocyclic Chemistry and Dye Synthesis
The chemistry of certain pyrazoline derivatives, including 1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid, showcases their utility as a privileged scaffold in the synthesis of various heterocycles. These compounds serve as essential building blocks for generating heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. Their unique reactivity facilitates the creation of versatile cynomethylene dyes from a broad range of precursors, including amines and phenols. This adaptability underscores the importance of pyrazoline derivatives in synthetic chemistry, offering pathways for innovative transformations and dye synthesis (Gomaa & Ali, 2020).
Anticancer Agents Development
The Knoevenagel condensation reaction, involving carboxylic acids, has been pivotal in developing anticancer agents. This methodology has been applied to various pharmacophoric aldehydes and active methylenes, including pyrazole derivatives, to generate libraries of compounds with significant anticancer activities. These compounds target various cancer mechanisms, showcasing the role of pyrazole derivatives in synthesizing biologically active molecules with potential therapeutic applications in oncology (Tokala, Bora, & Shankaraiah, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-propan-2-yloxyethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-7(2)14-4-3-11-6-8(5-10-11)9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAOGOXYHNMVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)




![3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443360.png)
![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)